Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
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Overview
Description
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[221]heptane-4-carboxylate is a complex organic compound featuring a bicyclic structure This compound is part of the bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the creation of a wide range of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions . The reaction conditions often involve the use of chiral tertiary amines as catalysts, which facilitate the enantioselective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis used in laboratory settings can be scaled up for industrial applications, ensuring the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several scientific research applications:
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can participate in electrophilic reactions, while the bicyclic structure provides rigidity and specificity in binding to targets. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are used in asymmetric synthesis and catalysis.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a slightly different bicyclic structure but are also used in similar applications.
Uniqueness
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[221]heptane-4-carboxylate is unique due to its specific functional groups and the combination of a chlorosulfonyl group with a bicyclic structure
Properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5S/c1-14-7(11)8-2-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJQLBWIYXCQJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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